2-Bromo-1-(4-chlorophenyl)ethylene

Description

Chemical Identity and Properties

2-Bromo-1-(4-chlorophenyl)propan-1-one (CAS 877-37-2) is a brominated aromatic ketone with the molecular formula C₉H₈BrClO (MW ≈ 247.35 g/mol). It features a 4-chlorophenyl group attached to a propan-1-one backbone substituted with bromine at the β-position. The compound is a white to off-white crystalline powder with a purity typically ≥98% .

For example, brominated ketones are often prepared using brominating agents like NBA (N-bromoacetamide) in acetone/water mixtures, as seen in the synthesis of 2-bromo-1-(4-chlorophenyl)cyclohexanol .

Applications This compound is a key intermediate in pharmaceutical synthesis, notably for Levosimendan, a calcium sensitizer used in heart failure treatment . Its bromine moiety serves as a reactive site for further functionalization in organic reactions.

Safety Profile

Classified as harmful by inhalation, skin contact, and ingestion, it requires careful handling. Safety measures include using personal protective equipment (PPE) and adequate ventilation .

Properties

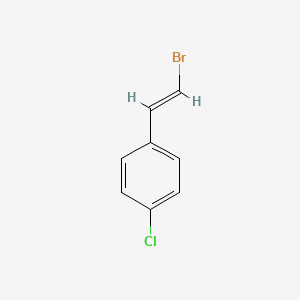

Molecular Formula |

C8H6BrCl |

|---|---|

Molecular Weight |

217.49 g/mol |

IUPAC Name |

1-[(E)-2-bromoethenyl]-4-chlorobenzene |

InChI |

InChI=1S/C8H6BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ |

InChI Key |

ZTBMGKTZOOAZBH-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/Br)Cl |

Canonical SMILES |

C1=CC(=CC=C1C=CBr)Cl |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-chlorophenyl)ethylene can be synthesized through several methods. One common method involves the bromination of 1-(4-chlorophenyl)ethylene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chlorophenyl)ethylene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction Reactions: Reduction of the compound can lead to the formation of 1-(4-chlorophenyl)ethylene.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Products include azides, thiols, and amines.

Oxidation: Products include epoxides and ketones.

Reduction: Products include alkenes and alkanes.

Scientific Research Applications

2-Bromo-1-(4-chlorophenyl)ethylene has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chlorophenyl)ethylene involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, providing insights into enzyme mechanisms and potential therapeutic targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, highlighting differences in substituents, properties, and applications:

Key Structural and Reactivity Insights

Substituent Effects :

- Electron-Withdrawing Groups (Cl) : The para-chloro group in 2-bromo-1-(4-chlorophenyl)propan-1-one enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. In contrast, electron-donating groups (e.g., methoxy in ) reduce reactivity .

- Steric Effects : Bulky substituents (e.g., phenyl in 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one) hinder reaction rates due to steric hindrance .

Physical Properties: Melting points correlate with molecular symmetry and intermolecular forces. For example, 4-chlorobenzophenone (74–76°C) has higher symmetry than branched analogs, leading to stronger crystal packing . Density differences (e.g., 1.602 g/cm³ for the 2-chlorophenyl derivative) reflect substituent placement and molecular volume .

Applications: Pharmaceutical Intermediates: The target compound’s role in Levosimendan synthesis contrasts with 4-chlorobenzophenone’s use in photopolymerization . Specialty Chemistry: Brominated isoxazolyl derivatives (e.g., CAS 258506-49-9) are niche intermediates in heterocyclic chemistry .

Safety and Handling :

- Brominated ketones generally require stringent safety protocols due to irritant properties. For instance, 2-bromo-1-(4-chlorophenyl)propan-1-one is classified as harmful, while the isoxazolyl analog causes skin irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.